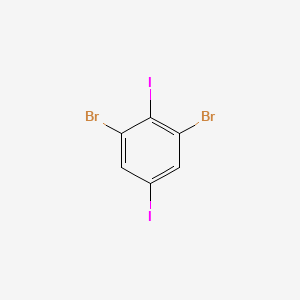![molecular formula C13H12N2S B14066010 (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene CAS No. 101418-85-3](/img/structure/B14066010.png)
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) bonded to a phenyl ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-(methylsulfanyl)aniline with nitrous acid, followed by coupling with a diazonium salt. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the diazene group can lead to the formation of hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, influencing various biochemical pathways. The methylsulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
N(1),N(1)-diethyl-N(2)-(4-{(E)-[2-(methylsulfanyl)phenyl]diazenyl}-1-naphthyl)-1,2-ethanediamine hydrochloride: Shares the diazene and methylsulfanyl groups but differs in the overall structure.
2-[(E)-{[2-(Methylsulfanyl)phenyl]imino}methyl]-4-nitrophenolate: Contains a similar methylsulfanyl group but has different functional groups and applications.
Properties
CAS No. |
101418-85-3 |
|---|---|
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(2-methylsulfanylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2S/c1-16-13-10-6-5-9-12(13)15-14-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
YJCTUUUSYYJXSC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


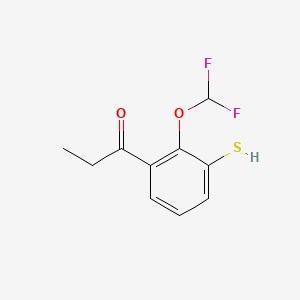
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
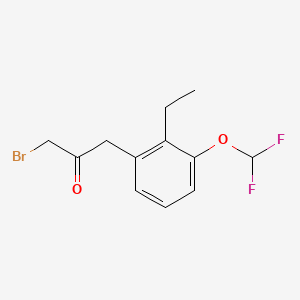

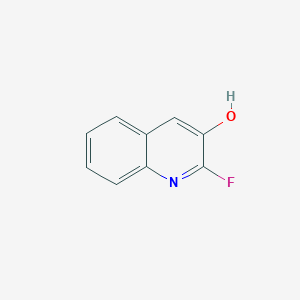
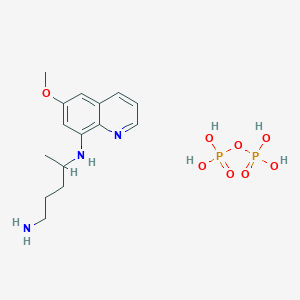
![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)
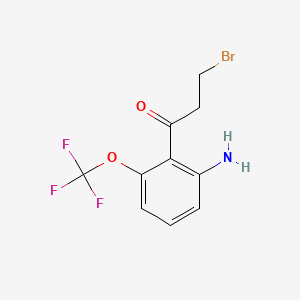
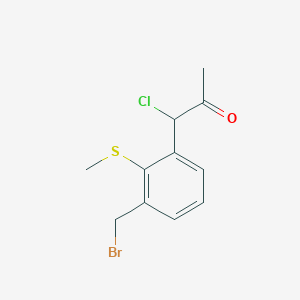
![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)

![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)
